molecular formula C15H15N5O2 B2802413 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1705325-08-1

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone

Katalognummer B2802413
CAS-Nummer: 1705325-08-1
Molekulargewicht: 297.318
InChI-Schlüssel: OVZNYLWWCCRGDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine and isoxazole, which are both heterocyclic aromatic organic compounds. These types of compounds are often used in the development of pharmaceuticals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine and isoxazole rings. These structures may undergo various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These could include its solubility, melting point, boiling point, and stability under various conditions .

Wissenschaftliche Forschungsanwendungen

Discovery and Optimization of Dihydropyrazolopyrimidines

Dihydropyrazolopyrimidines, closely related to the queried compound, have been identified as potent and selective blockers of the I(Kur) current, which is significant for the potential treatment of atrial fibrillation. A study highlighted the optimization of these molecules to avoid the formation of reactive metabolites, leading to the discovery of a specific compound with promising pharmacokinetic (PK) properties and efficacy in preclinical models (Finlay et al., 2012).

Formulation Development for Poorly Water-Soluble Compounds

In another research effort, in vitro and in vivo studies were conducted to develop a suitable formulation for a poorly water-soluble compound, aiming at enhancing its bioavailability for early toxicology and clinical studies. This work addresses a common challenge in drug development, providing a strategy to increase in vivo exposure of compounds with poor solubility (Burton et al., 2012).

Antimicrobial and Anticancer Potential

A series of novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the potential therapeutic applications of such compounds. Some synthesized derivatives exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their significance in drug discovery processes (Hafez et al., 2016).

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, which include structures similar to the queried chemical, underscores their importance in medicinal chemistry due to their pharmacological activities. Studies involving the synthesis of cinnoline and pyrazole derivatives reveal a wide spectrum of potential applications, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities (Bawa et al., 2010).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Zukünftige Richtungen

The future research directions for this compound could include further exploration of its potential therapeutic uses, particularly given the interest in pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as anticancer agents . Additionally, more detailed studies of its physical and chemical properties could be beneficial .

Eigenschaften

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-5-14-16-6-11-8-19(4-3-13(11)20(14)18-9)15(21)12-7-17-22-10(12)2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZNYLWWCCRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.